methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate
Overview
Description
Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate is an organic compound with a complex structure that includes bromine, chlorine, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the reaction of methyl 2-amino-5-bromobenzoate with 3,4-dichlorobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the bromine or chlorine atoms under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be used to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the bromine or chlorine atoms.
Hydrolysis: Formation of 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoic acid.
Reduction: Dehalogenated products depending on the specific conditions used.
Scientific Research Applications
Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate is not well-documented. its effects are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and chlorine atoms may play a role in binding to these targets, while the ester group could be involved in hydrolysis reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chlorobenzoate: Similar structure but with fewer chlorine atoms.
Methyl 3,4-dichlorobenzoate: Lacks the bromine atom and has a simpler structure.
Methyl 2-amino-5-bromobenzoate: Precursor in the synthesis of the target compound.
Uniqueness
Methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
methyl 5-bromo-2-[(3,4-dichlorobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3/c1-22-15(21)10-7-9(16)3-5-13(10)19-14(20)8-2-4-11(17)12(18)6-8/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHWWNKXKXPUBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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